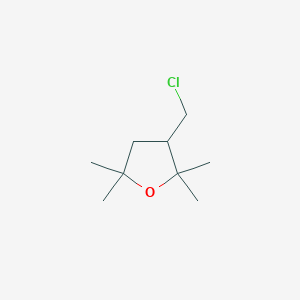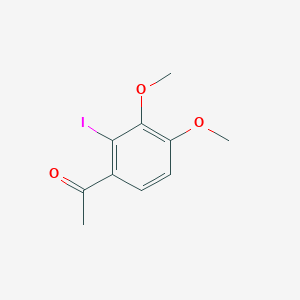
1-(2-Iodo-3,4-dimethoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Iodo-3,4-dimethoxyphenyl)ethanone is an organic compound with the molecular formula C10H11IO3 It is a derivative of acetophenone, where the phenyl ring is substituted with iodine at the 2-position and methoxy groups at the 3- and 4-positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Iodo-3,4-dimethoxyphenyl)ethanone typically involves the iodination of 3,4-dimethoxyacetophenone. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Iodo-3,4-dimethoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 2-iodo-3,4-dimethoxybenzoic acid.
Reduction: Formation of 1-(2-iodo-3,4-dimethoxyphenyl)ethanol.
Substitution: Formation of 1-(2-azido-3,4-dimethoxyphenyl)ethanone or 1-(2-thio-3,4-dimethoxyphenyl)ethanone.
Scientific Research Applications
1-(2-Iodo-3,4-dimethoxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Iodo-3,4-dimethoxyphenyl)ethanone depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The presence of the iodine atom and methoxy groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxyphenyl)ethanone: Lacks the iodine substitution, which may result in different reactivity and biological activity.
1-(2-Bromo-3,4-dimethoxyphenyl)ethanone: Similar structure but with bromine instead of iodine, which can affect its chemical properties and applications.
1-(2-Chloro-3,4-dimethoxyphenyl)ethanone:
Uniqueness
1-(2-Iodo-3,4-dimethoxyphenyl)ethanone is unique due to the presence of the iodine atom, which can enhance its reactivity in certain chemical reactions and potentially increase its biological activity compared to its bromo- and chloro-substituted analogs.
Properties
Molecular Formula |
C10H11IO3 |
|---|---|
Molecular Weight |
306.10 g/mol |
IUPAC Name |
1-(2-iodo-3,4-dimethoxyphenyl)ethanone |
InChI |
InChI=1S/C10H11IO3/c1-6(12)7-4-5-8(13-2)10(14-3)9(7)11/h4-5H,1-3H3 |
InChI Key |
OCUDJIMDAPOMEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)OC)OC)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





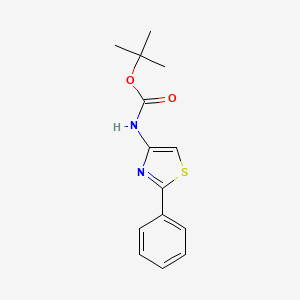


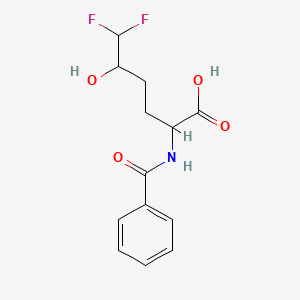
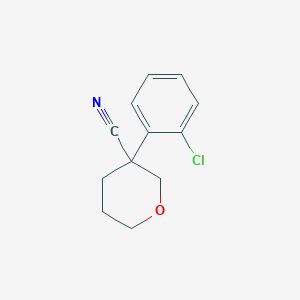
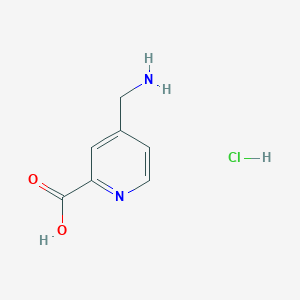
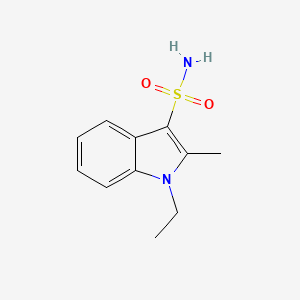
![4-Methoxyspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13152198.png)

![N-(cyclopropylsulfonyl)-3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide](/img/structure/B13152217.png)
